molecular formula C18H20FN3O2S B3009354 N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105213-85-1

N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B3009354
M. Wt: 361.44
InChI Key: JLEUWUBIYMBJFI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its chemical name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms.



Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (e.g., heat, light, pressure).



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Antitumor Applications

  • Synthesis and Evaluation of Heterocyclic Compounds for Antitumor Activity : Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds, including pyrimidine derivatives, showing high inhibitory effects against several human cancer cell lines. The simplicity and diversity of the synthetic procedures enhance their value for further biological investigations (H. Shams et al., 2010).

Antimicrobial Applications

  • Development of New Antimicrobial Agents : Research into substituted pyrimidine compounds has also shown promise in the development of new antimicrobial agents, highlighting the versatility of pyrimidine derivatives in combating resistant microbial strains (G. Zurenko et al., 1996).

Enzyme Inhibition

  • Inhibition of Myeloperoxidase Enzyme : The thiouracil derivative PF-06282999, sharing a structural resemblance with the pyrimidine class, acts as an irreversible inactivator of the myeloperoxidase enzyme, underlining the potential of pyrimidine derivatives in enzyme inhibition for therapeutic applications (Jennifer Q. Dong et al., 2016).

Anticonvulsant Activity

  • Exploration of Anticonvulsant Properties : The synthesis and pharmacological evaluation of S-acetamide derivatives of pyrimidine as anticonvulsant agents demonstrate the potential of pyrimidine derivatives in neurological disorders, offering insights into the development of new treatments (H. Severina et al., 2020).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include toxicity, flammability, reactivity, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or potential modifications to improve its properties.


properties

IUPAC Name

N-cyclopentyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-15-8-4-1-5-12(15)11-25-18-21-14(10-17(24)22-18)9-16(23)20-13-6-2-3-7-13/h1,4-5,8,10,13H,2-3,6-7,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEUWUBIYMBJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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